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Compound of Interest

Compound Name: SSR180711

Cat. No.: B1242869 Get Quote

Core Tenet: Selective Partial Agonism at the α7
Nicotinic Acetylcholine Receptor
SSR180711 is a novel compound that has demonstrated potential therapeutic value in the

context of schizophrenia. Its primary mechanism of action is centered on its function as a

selective partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR).[1][2][3] This

interaction is believed to address some of the underlying neurobiological deficits associated

with the cognitive and potentially the positive and negative symptoms of schizophrenia.

The α7-nAChR is a ligand-gated ion channel widely expressed in the central nervous system,

particularly in brain regions implicated in the pathophysiology of schizophrenia, such as the

hippocampus and prefrontal cortex. These receptors play a crucial role in modulating various

neurotransmitter systems, including glutamate, GABA, dopamine, and acetylcholine, all of

which are thought to be dysregulated in schizophrenia.

Binding Profile and Functional Activity
SSR180711 exhibits a high affinity and selectivity for both human and rat α7-nAChRs. In

functional assays, it acts as a partial agonist, meaning it binds to and activates the receptor but

with a lower maximal effect compared to a full agonist. This partial agonism is a key

characteristic, as it may offer a more modulated therapeutic effect with a potentially better

safety profile than full agonists.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1242869?utm_src=pdf-interest
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/17019409/
https://pubmed.ncbi.nlm.nih.gov/19158670/
https://pubmed.ncbi.nlm.nih.gov/16936709/
https://www.benchchem.com/product/b1242869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Species Value Reference

Binding Affinity (Ki) Human α7-nAChR 14 ± 1 nM [1]

Rat α7-nAChR 22 ± 4 nM [1]

Functional Activity

(EC50)

Human α7-nAChR

(Xenopus oocytes)
4.4 µM [1]

Human α7-nAChR

(GH4C1 cells)
0.9 µM [1]

Intrinsic Activity
Human α7-nAChR

(Xenopus oocytes)
51% [1]

Human α7-nAChR

(GH4C1 cells)
36% [1]

Brain Penetration

(ID50)

Mouse (ex vivo [3H]α-

bungarotoxin binding)
8 mg/kg p.o. [1]

Modulation of Neurotransmitter Systems
The therapeutic potential of SSR180711 in schizophrenia is largely attributed to its ability to

modulate key neurotransmitter systems that are dysregulated in the disorder.

Glutamatergic and GABAergic Systems
SSR180711 has been shown to enhance both glutamatergic and GABAergic

neurotransmission. In hippocampal slices, it increases the amplitude of both excitatory

postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in CA1 pyramidal

cells.[1] This balanced enhancement of both excitatory and inhibitory signaling may contribute

to the stabilization of neural circuits that are disrupted in schizophrenia.

Dopaminergic System
In the prefrontal cortex, an area crucial for executive function and often showing hypofrontality

in schizophrenia, SSR180711 increases extracellular dopamine levels.[3] This effect is

significant as diminished prefrontal dopamine activity is linked to the cognitive and negative

symptoms of the disorder.
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Cholinergic System
Microdialysis studies have demonstrated that SSR180711 dose-dependently increases

extracellular acetylcholine levels in the hippocampus and prefrontal cortex of freely moving

rats.[1] This enhancement of cholinergic tone is another mechanism through which SSR180711
may improve cognitive function.

Neurotransmitte

r
Brain Region Effect Dose (i.p.) Reference

Dopamine Prefrontal Cortex

Increased

extracellular

levels

MED: 1 mg/kg [3]

Acetylcholine
Hippocampus &

Prefrontal Cortex

Dose-dependent

increase
3-10 mg/kg [1]

Signaling Pathway of SSR180711 at the α7-nAChR
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SSR180711 signaling cascade via the α7-nAChR.

Experimental Protocols for Key Preclinical Studies
Latent Inhibition (LI) Model
The latent inhibition model is used to assess attentional processes, which are known to be

deficient in schizophrenia. LI refers to the observation that pre-exposure to a stimulus without

reinforcement retards subsequent learning about that stimulus when it is paired with

reinforcement.

Experimental Workflow:
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Testing Phase

Expected Outcome

Pre-exposed Group:
Repeated tone stimulus (no shock)

Both Groups:
Tone paired with foot shock

Non-pre-exposed Group:
No stimulus

Measure conditioned response
(e.g., freezing) to the tone

PE Group: Slower learning (less freezing)
due to LI NPE Group: Faster learning (more freezing)

Click to download full resolution via product page

Workflow for the Latent Inhibition experiment.

Methodology:

Animal Model: The study utilized rat models of schizophrenia, including those treated with

amphetamine (to model positive symptoms) or MK-801 (to model cognitive deficits).

Drug Administration: SSR180711 was administered intraperitoneally (i.p.) at doses of 0.3, 1,

and 3 mg/kg.

Procedure:

Pre-exposure: One group of rats was repeatedly exposed to a tone stimulus without any

consequence. The control group was not pre-exposed to the tone.
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Conditioning: Both groups were then subjected to a conditioning paradigm where the

same tone was paired with a mild foot shock.

Testing: The conditioned emotional response (e.g., freezing behavior) to the tone was

measured.

Results: SSR180711 was found to reverse the disruption of latent inhibition caused by

amphetamine and to alleviate the abnormally persistent LI induced by MK-801.[2] This

suggests that SSR180711 may have therapeutic effects on both the positive and cognitive

symptoms of schizophrenia.[2]

Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory, particularly

episodic memory, which is often impaired in individuals with schizophrenia.

Methodology:

Animal Model: The study used mice with cognitive deficits induced by the repeated

administration of phencyclidine (PCP), an NMDA receptor antagonist that models certain

aspects of schizophrenia.

Drug Administration: SSR180711 was administered i.p. at doses of 0.3 or 3.0 mg/kg/day for

two consecutive weeks.

Procedure:

Habituation: Mice were first habituated to an open-field arena.

Training (Familiarization) Phase: Mice were placed in the arena with two identical objects

and allowed to explore them for a set period.

Testing Phase: After a retention interval, one of the familiar objects was replaced with a

novel object, and the mice were returned to the arena. The time spent exploring the novel

object versus the familiar object was recorded.

Results: Subchronic administration of SSR180711 significantly improved the PCP-induced

cognitive deficits in the NOR test. This effect was blocked by the co-administration of a
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selective α7-nAChR antagonist, confirming the receptor-specific action of SSR180711.

In Vivo Microdialysis
Microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular

fluid of specific brain regions in freely moving animals.

Methodology:

Animal Model: The experiments were conducted in freely moving rats.

Procedure:

A microdialysis probe was surgically implanted into the brain region of interest (e.g.,

prefrontal cortex or hippocampus).

Artificial cerebrospinal fluid was slowly perfused through the probe, allowing for the

diffusion of extracellular neurotransmitters into the dialysate.

The collected dialysate samples were then analyzed using high-performance liquid

chromatography (HPLC) to quantify the concentrations of dopamine and acetylcholine.

Drug Administration: SSR180711 was administered i.p. at doses of 3-10 mg/kg.

Results: SSR180711 produced a dose-dependent increase in the extracellular levels of both

dopamine and acetylcholine in the prefrontal cortex and hippocampus.[1][3]

Summary of Preclinical Efficacy
The preclinical data for SSR180711 provide a strong rationale for its investigation as a potential

treatment for schizophrenia. Its ability to modulate multiple neurotransmitter systems through

the selective partial agonism of α7-nAChRs suggests a multifaceted mechanism of action that

could address the complex neurobiology of the disorder.
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Schizophrenia

Symptom

Domain

Preclinical

Model

Effect of

SSR180711
Dose (i.p.) Reference

Cognitive Deficits
MK-801-induced

LI disruption

Alleviated

abnormally

persistent LI

0.3, 1, 3 mg/kg [2]

PCP-induced

cognitive deficits

(NOR)

Improved

performance

3.0 mg/kg/day

(subchronic)

Positive

Symptoms

Amphetamine-

induced LI

disruption

Reversed

disruption
1, 3 mg/kg [2]

Conclusion
SSR180711's mechanism of action in schizophrenia is centered on its role as a selective partial

agonist at the α7 nicotinic acetylcholine receptor. Through this interaction, it modulates the

release of several key neurotransmitters, including glutamate, GABA, dopamine, and

acetylcholine, in brain regions critical for cognition and behavior. Preclinical studies have

demonstrated its potential to ameliorate cognitive deficits and some of the positive symptoms

associated with schizophrenia. This in-depth understanding of its pharmacological profile

provides a solid foundation for its further clinical development as a novel therapeutic agent for

this complex disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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